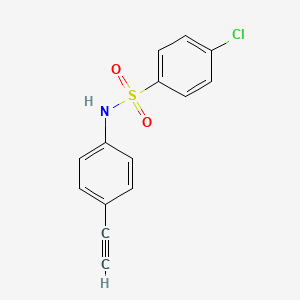

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide

Description

4-Chloro-N-(4-ethynylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl core and an ethynylphenyl group attached to the sulfonamide nitrogen. The ethynyl (C≡C) moiety confers unique electronic and steric properties, influencing its conformational behavior and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAMYPZKNASINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethynylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of sulfonamide derivatives with different substituents.

Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

While there isn't a lot of information available specifically on the applications of "4-chloro-N-(4-ethynylphenyl)benzenesulfonamide," the search results provide information on benzenesulfonamide derivatives and their applications.

Benzenesulfonamides: A Class of Interest

Benzenesulfonamides have attracted interest for their potential antiviral activity and their ability to inhibit certain enzymes . Researchers have explored them for various therapeutic applications .

Antiviral Research

Some benzenesulfonamide derivatives have demonstrated antiviral activity, with certain compounds exhibiting potent effects against HIV-1 and HIV-2 . In one study, compound 11l showed particularly promising antiviral potency . The study also found that the position of substitutions on the benzene ring influenced antiviral activity, with para-substitutions generally being more beneficial .

Enzyme Inhibition

Aryl thiazolone-benzenesulfonamides have been synthesized and studied for their inhibitory effect on carbonic anhydrase IX (CA IX) . Compound 4e was found to induce apoptosis in MDA-MB-231 cells, a breast cancer cell line . Additionally, some benzenesulfonamides have shown antibacterial and anti-biofilm activities .

Wnt/β-catenin Signaling Pathway Inhibitors

N-(heterocyclylphenyl)benzenesulfonamides have been synthesized as β-catenin inhibitors, but so far, no inhibitors of the Wnt/β-catenin signaling pathway have been approved for clinical cancer treatment . Several compounds showed strong inhibition of luciferase activity . Compound 9 was found to abrogate the association between β-catenin and Tcf-4, and also induced in vitro cell death in certain colorectal cancer cell lines .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in bacteriostatic effects, making it useful in antibacterial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Torsion Angles and Substituent Effects

- 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide (I) : Exhibits a C—SO₂—NH—C torsion angle of -58.4°, slightly more bent than its analog 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide (-56.7°). The position and number of chlorine substituents on the phenyl ring influence molecular geometry .

- 4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide : Methoxy groups at the 2- and 5-positions introduce steric hindrance and electronic effects, likely altering solubility and hydrogen-bonding capacity compared to the ethynyl-substituted analog .

Piperidinyl Derivatives (W-15 and W-18)

- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide. The piperidinylidene group confers rigidity, contrasting with the linear ethynyl group in the target compound. W-15 is a controlled substance due to its structural similarity to opioids like fentanyl .

- W-18 : Contains a nitro group on the phenylethyl substituent, enhancing electron-withdrawing effects. Both W-15 and W-18 demonstrate how nitrogen-containing heterocycles modulate pharmacological activity .

Antidiabetic Activity

- 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide (Chlorpropamide) : A sulfonylurea antidiabetic drug. Replacing the ethynyl group with a propylcarbamoyl moiety enables hypoglycemic activity by stimulating insulin secretion .

β-Amyloid Aggregation Inhibition

- 4-Chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide (Compound 1): Inhibits Aβ42 aggregation (IC₅₀ = 13 μM) via interactions with hydrophobic residues. The dichlorohydroxyphenyl group enhances binding affinity compared to simpler substituents .

Cytotoxicity and Selectivity

- MMV665914: A structurally complex analog with a piperazine-pyridine substituent.

Physicochemical Properties

Spectral and Crystallographic Data

- 4-Chloro-N-(2-naphthyl)benzenesulfonamide: IR bands at 3230 cm⁻¹ (N-H stretch) and 1334 cm⁻¹ (SO₂ symmetric stretch).

- 4-Chloro-N-(benzyl)benzenesulfonamide : Exhibits a distinct ^1H NMR signal at δ 4.11 ppm (benzyl CH₂), absent in ethynyl-substituted analogs. The benzyl group enhances lipophilicity .

Data Table: Key Analogs and Their Properties

Biological Activity

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H12ClN1O2S

- Molecular Weight : 295.77 g/mol

- CAS Number : 383147-77-1

The biological activity of this compound primarily stems from its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit bacterial dihydropteroate synthase, a key enzyme in folic acid synthesis, leading to bacteriostatic effects. This mechanism is crucial in the treatment of bacterial infections as it disrupts the production of essential metabolites required for bacterial growth .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 7.812 µg/mL |

| Staphylococcus aureus | 15.625 µg/mL |

| Pseudomonas aeruginosa | 31.250 µg/mL |

| Candida albicans | 31.125 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and S. aureus, suggesting its potential use in treating infections caused by these pathogens .

Case Studies

-

Study on Antimicrobial Activity :

A recent study synthesized a series of sulfonamide derivatives, including this compound, and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound showed potent activity against multiple strains, highlighting its utility in developing new antimicrobial agents . -

Cancer Research :

Research has also explored the potential anticancer properties of benzenesulfonamide analogs. In vitro studies indicated that compounds similar to this compound could inhibit growth in glioblastoma cells through interactions with receptor tyrosine kinases, suggesting a dual role in both antimicrobial and anticancer applications .

Structure-Activity Relationship (SAR)

The effectiveness of sulfonamides like this compound can be influenced by various substituents on the aromatic rings. Studies suggest that increasing hydrophobic character or modifying substituents can enhance antimicrobial activity. For instance, the introduction of different functional groups has been shown to increase potency against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-ethynylaniline with 4-chlorobenzenesulfonyl chloride. Key steps include:

- Reagent selection : Use pyridine as a base to neutralize HCl byproducts during sulfonamide bond formation .

- Purification : Employ column chromatography (e.g., CH₂Cl₂/AcOEt = 70/30) or recrystallization from ethanol/water mixtures to achieve >85% purity .

- Yield optimization : Maintain stoichiometric ratios (1:1.1 for amine:sulfonyl chloride) and reaction temperatures between 0–25°C to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), ethynyl protons (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10–11 ppm) .

- HRMS : Confirm molecular formula (C₁₄H₁₁ClNO₂S) with m/z accuracy <5 ppm. Example: Calculated [M+H]+: 300.0254; Observed: 300.0250 .

- IR : Detect sulfonamide S=O stretches (1320–1350 cm⁻¹) and ethynyl C≡C vibrations (~2100 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for assessing its therapeutic potential?

- Methodological Answer :

- Carbonic anhydrase inhibition : Use fluorescence-based assays (e.g., 4-methylumbelliferyl acetate hydrolysis) to measure IC₅₀ values against isoforms like CA IX, a cancer target .

- Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does the ethynyl substituent influence structure-activity relationships (SAR) compared to analogs with alkyl/aryl groups?

- Methodological Answer :

- SAR analysis : Compare inhibitory potency against CA IX using analogs from PubChem (e.g., 4-chloro-N-(3-hexynylphenyl)benzenesulfonamide vs. 4-chloro-N-(3-chlorophenyl)benzenesulfonamide). The ethynyl group enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity (ΔIC₅₀ = 1.2 μM vs. 3.5 μM) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to visualize interactions between the ethynyl group and CA IX active site residues (e.g., Phe131, Val121) .

Q. What crystallographic insights explain its conformational stability and intermolecular interactions?

- Methodological Answer :

- Crystal structure analysis : X-ray diffraction reveals a twisted conformation at the sulfonamide S atom (C–SO₂–NH–C torsion angle = 77.8°), promoting N–H···O hydrogen bonding to form dimeric structures .

- Packing interactions : Van der Waals forces between chloro and ethynyl groups stabilize the lattice, with interplanar angles of 87.9° between aromatic rings .

Q. How can contradictions in biological data (e.g., cytotoxicity vs. efficacy) be resolved during mechanistic studies?

- Methodological Answer :

- Dose-response profiling : Use MTT assays across concentrations (0.1–100 μM) to differentiate cytotoxic effects (EC₅₀ > 50 μM) from target-specific activity (e.g., CA IX inhibition at EC₅₀ = 5 μM) .

- Pathway analysis : Employ RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for IP/IV administration, achieving >10 mg/mL solubility .

- Prodrug design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility while maintaining activity (e.g., 10-fold increase in solubility with <20% loss in potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.